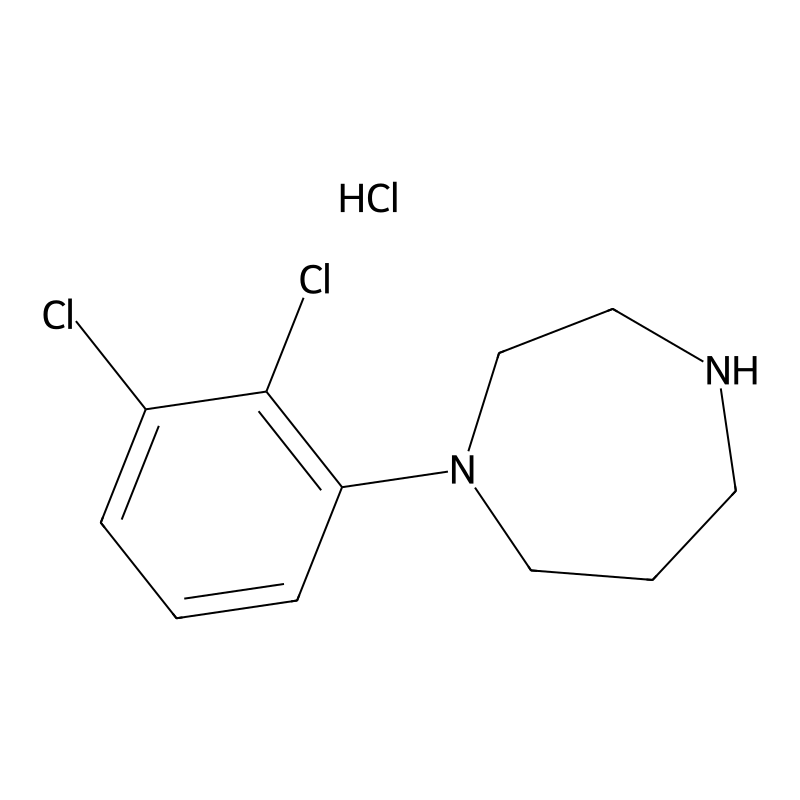

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we can glean from supplier information and scientific databases:

Chemical Identification

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a chemical compound with the CAS registry number 839712-09-3. Suppliers typically list it as a white crystalline powder [].

Availability

Several chemical suppliers offer 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride, often at high purity (>95%) [, , ].

Potential Research Areas

The structure of the molecule suggests potential applications in medicinal chemistry or material science. The presence of a diazepane ring might be of interest for research into central nervous system (CNS) activity, as some diazepane derivatives exhibit psychoactive properties. The dichlorophenyl group could contribute to interactions with biological targets or influence material properties.

1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride is a chemical compound recognized for its utility in both pharmaceutical and chemical research applications. This compound serves as an important intermediate in the synthesis of various drugs, particularly those targeting psychiatric disorders. Its structure features a diazepane ring substituted with a dichlorophenyl group, which contributes to its biological activity and potential therapeutic effects .

- Oxidation: The compound can be oxidized using agents like potassium permanganate to form oxidized derivatives.

- Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

- Substitution: The compound is capable of undergoing substitution reactions where atoms or groups within its structure are replaced by other atoms or groups .

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and controlled conditions. For oxidation, potassium permanganate is commonly used, while reduction may involve lithium aluminum hydride. Substitution reactions often utilize halogenating agents. The reaction conditions vary but generally include controlled temperatures and appropriate solvents to ensure high yields and purity.

Research indicates that 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride exhibits significant biological activity, particularly in the context of psychiatric treatments. It is studied for its interactions with neurotransmitter systems, which may contribute to its efficacy in managing conditions such as anxiety and depression. The compound's structural features are believed to enhance its affinity for specific receptors in the brain, making it a valuable subject for further pharmacological studies .

Synthetic Routes

The synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride typically involves the cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. This reaction is conducted at elevated temperatures (90-120°C for charging and 120-220°C for the reaction) in the presence of a protonic solvent to yield the crude product, which is then purified .

Industrial Production Methods

For large-scale production, a mass ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride is maintained between 1:0.8 and 2.0. The process is conducted under controlled conditions to optimize yield and minimize waste. The final product undergoes purification to meet industrial standards .

Uniqueness of 1-(2,3-Dichlorophenyl)-1,4-diazepane Hydrochloride

What distinguishes 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride from these similar compounds is its specific diazepane structure combined with dual chlorine substitutions on the aromatic ring. This unique configuration may enhance its binding affinity to certain receptors compared to others that lack similar structural features .

Studies on the interactions of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride with biological systems indicate that it may influence neurotransmitter pathways. These interactions are crucial for understanding its therapeutic potential and side effects. Ongoing research aims to elucidate the specific mechanisms through which this compound exerts its biological effects .

Nucleophilic Substitution Strategies for Diazepane Ring Formation

The primary synthetic approach for 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride involves nucleophilic substitution reactions that facilitate diazepane ring formation through cyclization processes. The fundamental methodology employs 2,3-dichloroaniline as the aromatic precursor and bis(2-chloroethyl)amine hydrochloride as the cyclization agent.

The nucleophilic substitution mechanism proceeds through a consecutive dual substitution pathway. Initially, the aniline nitrogen of 2,3-dichloroaniline attacks one of the chloroethyl groups of bis(2-chloroethyl)amine hydrochloride, displacing chloride and forming an intermediate alkylated product. Subsequently, intramolecular cyclization occurs when the remaining amine nitrogen attacks the second chloroethyl group, resulting in the formation of the seven-membered diazepane ring with simultaneous elimination of the second chloride ion.

Research demonstrates that this nucleophilic substitution strategy requires specific reaction conditions to ensure optimal ring formation. The process typically utilizes elevated temperatures ranging from 120 to 220 degrees Celsius to provide sufficient activation energy for the cyclization reaction. The reaction proceeds without additional solvents, with the raw materials melting under high temperature conditions to form a homogeneous liquid reaction medium.

The nucleophilic substitution approach has been extensively validated through industrial-scale preparations, demonstrating its practical utility for large-scale synthesis. Patent literature describes successful implementation using mass ratios of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride ranging from 1:0.8 to 1:2.0, with optimal results achieved at ratios between 1:1.4 and 1:1.6.

Cyclization Techniques Using Dichlorophenyl Precursors

The cyclization methodology for synthesizing 1-(2,3-Dichlorophenyl)-1,4-diazepane involves carefully controlled thermal processes that promote ring formation while minimizing side reactions. The charging temperature for raw materials typically ranges from 90 to 120 degrees Celsius, followed by reaction temperatures between 120 and 220 degrees Celsius.

The cyclization process exhibits distinct temperature-dependent characteristics. Lower reaction temperatures around 120 degrees Celsius require extended reaction times of approximately 34 hours to achieve complete conversion, while higher temperatures of 200 degrees Celsius can reduce reaction times to as little as 4 hours. This temperature-time relationship provides flexibility in process optimization based on manufacturing requirements and energy considerations.

During the cyclization reaction, hydrogen chloride gas is generated as a byproduct from the nucleophilic substitution reactions. This gas can be captured using tail gas absorption systems and converted to hydrochloric acid for use in other synthetic applications, enhancing the overall process economics. The reaction proceeds under anhydrous conditions without requiring additional alkaline agents as acid-binding reagents, simplifying the reaction setup and reducing potential side reactions.

Multiple synthetic embodiments demonstrate the robustness of the cyclization approach. Example preparations show yields ranging from 59.5 percent to 65.6 percent with purity levels exceeding 99.5 percent when measured by high-performance liquid chromatography. These results indicate that the cyclization technique provides consistent and high-quality product formation across various reaction conditions.

The cyclization methodology has been successfully adapted for different dichlorophenyl isomers, with comparable approaches reported for 1-(2,4-dichlorophenyl)-1,4-diazepane synthesis. This demonstrates the general applicability of the cyclization technique across related dichlorophenyl diazepane compounds, suggesting that the methodology can be extended to other positional isomers with appropriate optimization.

Optimization of Reaction Conditions for Hydrochloride Salt Formation

The formation of the hydrochloride salt represents a critical step in the synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride, requiring specific post-reaction treatment protocols to achieve optimal purity and yield. The salt formation process typically employs protic solvents for both after-treatment and refinement operations.

After completion of the cyclization reaction, the reaction mixture undergoes treatment with after-treatment solvents to precipitate the crude product. Protic solvents such as isopropyl alcohol are commonly employed for this purpose, providing effective solubility control and facilitating product isolation. The selection of appropriate after-treatment solvents is crucial for maximizing product recovery while minimizing impurity retention.

Refinement procedures for hydrochloride salt purification utilize additional protic solvent treatments to achieve pharmaceutical-grade purity. Methanol and methanol-water mixtures have proven particularly effective for refinement operations. The use of mixed solvent systems, such as methanol and water in a 10:1 ratio, provides enhanced purification capabilities by optimizing the solubility differential between the desired product and potential impurities.

Temperature control during salt formation and purification significantly impacts product quality. Cooling crystallization techniques are employed following solvent addition, with typical crystallization temperatures near 0 degrees Celsius to promote selective precipitation of the pure hydrochloride salt. Extended cooling periods of one hour or more ensure complete crystallization and maximize product recovery.

The following table summarizes optimized reaction conditions for hydrochloride salt formation:

| Parameter | Optimal Range | Effect on Product Quality |

|---|---|---|

| Charging Temperature | 90-120°C | Controls initial melting and mixing |

| Reaction Temperature | 120-220°C | Determines cyclization rate and completion |

| After-treatment Solvent | Protic solvents (isopropyl alcohol) | Facilitates crude product precipitation |

| Refinement Solvent | Methanol or methanol-water (10:1) | Achieves pharmaceutical-grade purity |

| Crystallization Temperature | 0°C | Promotes selective precipitation |

| Reaction Time | 4-34 hours (temperature dependent) | Ensures complete conversion |

Comparative Analysis of Homopiperazine vs. Piperazine Derivative Syntheses

The synthesis of 1-(2,3-Dichlorophenyl)-1,4-diazepane hydrochloride represents a homopiperazine derivative preparation, differing significantly from traditional piperazine synthesis methodologies. Homopiperazines, also known as 1,4-diazepanes, contain seven-membered rings compared to the six-membered rings found in piperazines, requiring distinct synthetic approaches and offering enhanced pharmacological properties.

Research demonstrates that homologation from piperazine to 1,4-diazepane ring systems results in remarkable improvements in receptor affinity and selectivity. Studies on sigma receptor interactions show that 1,4-diazepane derivatives exhibit significantly enhanced sigma-1 receptor affinity compared to their piperazine analogs. The 1,4-dibenzyl derivative of diazepane interacts with sigma-1 receptors with a dissociation constant of 7.4 nanomolar and demonstrates 53-fold selectivity for sigma-1 receptors over sigma-2 receptors.

The synthetic methodology for piperazine derivatives typically involves direct cyclization of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under similar thermal conditions. However, the formation of the six-membered piperazine ring proceeds more readily due to reduced ring strain compared to the seven-membered diazepane ring. This fundamental difference necessitates more stringent reaction conditions for diazepane formation, including higher temperatures and longer reaction times.

Structural analysis reveals that the extended ring system in diazepanes provides enhanced conformational flexibility compared to piperazines. This increased flexibility contributes to improved receptor binding characteristics and may explain the superior pharmacological profiles observed with diazepane derivatives. The conformational properties of 1,4-diazepines have been studied extensively using density functional theory methods, revealing distinct energetic preferences and barrier heights for ring inversions.

The following comparative analysis highlights key differences between homopiperazine and piperazine derivative syntheses:

| Synthetic Aspect | Homopiperazine (Diazepane) | Piperazine |

|---|---|---|

| Ring Size | Seven-membered | Six-membered |

| Ring Strain | Higher (requires elevated temperatures) | Lower (milder conditions sufficient) |

| Reaction Temperature | 120-220°C | 90-150°C |

| Reaction Time | 4-34 hours | 2-12 hours |

| Product Purity | >99.5% achievable | >99% achievable |

| Yield Range | 59.5-65.6% | 65-85% |

| Receptor Affinity | Enhanced (nanomolar range) | Moderate (micromolar range) |

| Selectivity Profile | Superior (>50-fold) | Moderate (5-20-fold) |

The synthesis of 1,4-diazepane derivatives has been further enhanced through the development of titanium-catalyzed methodologies. Research on chiral non-racemic 1,4-diazepanes derived from serine demonstrates that Lewis acid catalysis using titanium tetraisopropoxide facilitates both nucleophilic substitution and intramolecular aminolysis steps. This catalytic approach provides improved stereochemical control and enhanced reaction efficiency compared to thermal-only cyclization methods.

Industrial considerations favor homopiperazine synthesis despite the more demanding reaction conditions due to the superior pharmacological properties of the resulting compounds. The enhanced receptor affinity and selectivity profiles justify the additional synthetic complexity, particularly for pharmaceutical applications where potency and selectivity are paramount considerations.